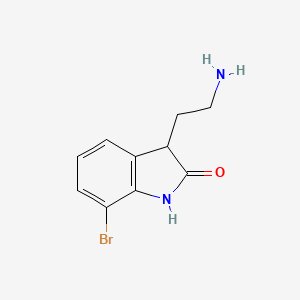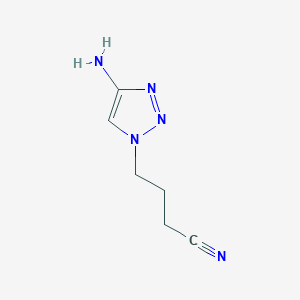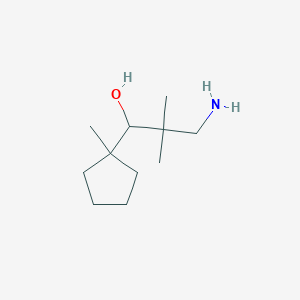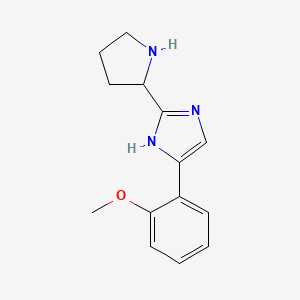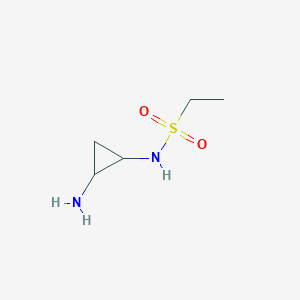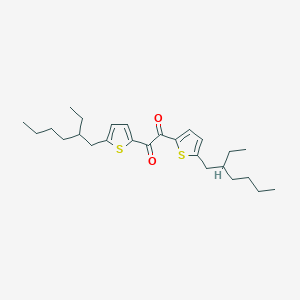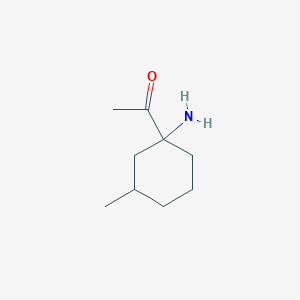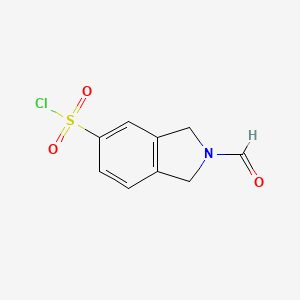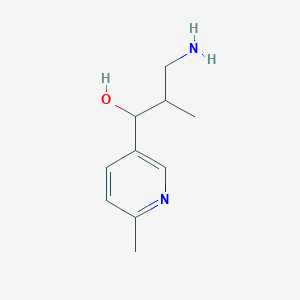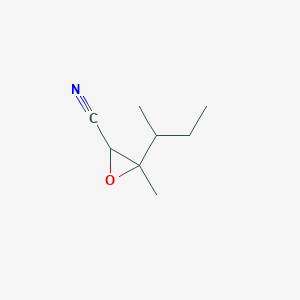
1-(1-Bromobutan-2-yl)-3-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromobutan-2-yl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a benzene ring substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutan-2-yl)-3-chlorobenzene typically involves the bromination of 1-butanol followed by a Friedel-Crafts alkylation reaction. The general steps are as follows:
Bromination of 1-Butanol: 1-Butanol is treated with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) to yield 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then reacted with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(1-Bromobutan-2-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Cyanobutan-2-yl)-3-chlorobenzene, and 1-(1-Aminobutan-2-yl)-3-chlorobenzene.
Oxidation: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Formylbutan-2-yl)-3-chlorobenzene, and 1-(1-Carboxybutan-2-yl)-3-chlorobenzene.
Reduction: Products include butylbenzene and chlorobenzene.
科学研究应用
1-(1-Bromobutan-2-yl)-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(1-Bromobutan-2-yl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.
相似化合物的比较
Similar Compounds
- 1-(1-Bromobutan-2-yl)-3-fluorobenzene
- 1-(1-Bromobutan-2-yl)-3-iodobenzene
- 1-(1-Bromobutan-2-yl)-3-methylbenzene
Uniqueness
1-(1-Bromobutan-2-yl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H12BrCl |
|---|---|
分子量 |
247.56 g/mol |
IUPAC 名称 |
1-(1-bromobutan-2-yl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
InChI 键 |
PGCYHTHPGHSUTG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CBr)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




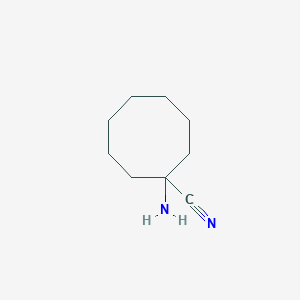
![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)
